
Trifluoromethylhexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,7-Trifluoroheptan-1-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrotrifluoromethylation of heptanal using Langlois reagent (sodium trifluoromethanesulfinate) under irradiation conditions . The reaction is carried out in the presence of a catalyst and yields the desired product after purification by column chromatography.
Industrial Production Methods: Industrial production of 7,7,7-trifluoroheptan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7,7-Trifluoroheptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of 7,7,7-trifluoroheptanal or 7,7,7-trifluoroheptanone.
Reduction: Formation of 7,7,7-trifluoroheptane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7,7-Trifluoroheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7,7-trifluoroheptan-1-ol is primarily influenced by the presence of the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
1-Heptanol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
7,7,7-Trifluoroheptane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 7,7,7-Trifluoroheptan-1-ol is unique due to the combination of a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H13F3O |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
7,7,7-trifluoroheptan-1-ol |
InChI |
InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2 |
InChI-Schlüssel |
JQDDAZCUGNDHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
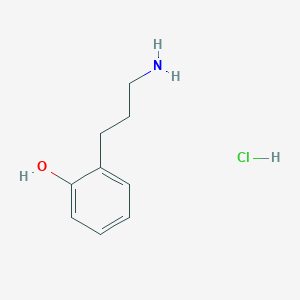
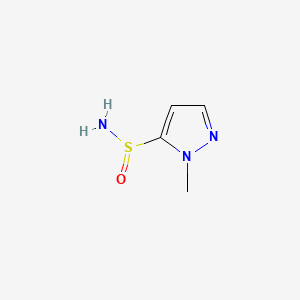
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

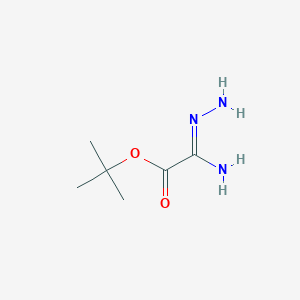
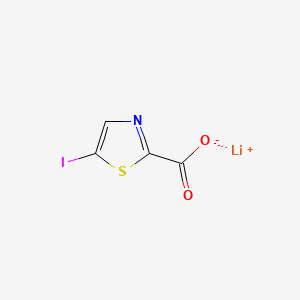
amine dihydrochloride](/img/structure/B15296696.png)


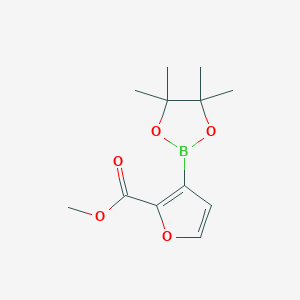
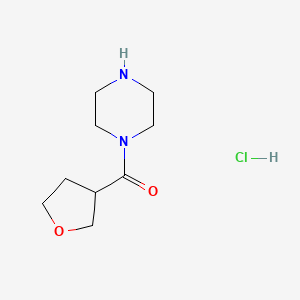

![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
